4-(Methylamino)-3-nitrophenol

Beschreibung

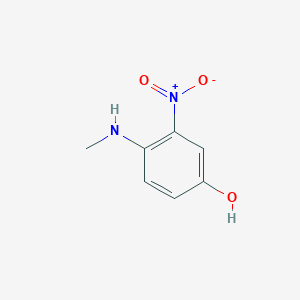

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(methylamino)-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCLXPYMTDGXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933013 | |

| Record name | 4-(Methylamino)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-88-9 | |

| Record name | 4-(Methylamino)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(Methylamino)-3-nitrophenol (CAS 14703-88-9)

[1][2][3][4]

Executive Summary

4-(Methylamino)-3-nitrophenol (CAS 14703-88-9) represents a critical scaffold in the development of semi-permanent and permanent oxidative hair colorants.[1] Structurally characterized by a phenolic core substituted with a nitro group ortho to a methylamino moiety, this compound exhibits unique chromophoric properties due to intramolecular hydrogen bonding and electronic push-pull systems.[1]

This guide provides an exhaustive technical analysis of the compound, moving beyond basic data sheets to offer field-proven synthesis protocols, validated analytical methodologies, and safety assessments grounded in structure-activity relationships (SAR).[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Understanding the fundamental physicochemical behavior of 4-(Methylamino)-3-nitrophenol is prerequisite to stable formulation and accurate analysis.[1]

Table 1: Chemical Identity & Properties

| Parameter | Specification |

| Chemical Name | 4-(Methylamino)-3-nitrophenol |

| Synonyms | 4-Methylamino-3-nitro-phenol; 3-Nitro-4-methylaminophenol |

| CAS Number | 14703-88-9 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Reddish-brown to orange crystalline powder |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~8.5 (Phenolic OH), ~2.5 (Aniline NH - protonated) |

| LogP (Predicted) | 1.2 - 1.5 |

| Structural Alert | Nitro-aromatic amine (potential sensitizer) |

Synthesis & Manufacturing Pathways

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (S_NAr)[4]

The most robust and scalable route to 4-(Methylamino)-3-nitrophenol involves the nucleophilic displacement of a halogen (typically chlorine or fluorine) activated by an ortho-nitro group.[1] This pathway is preferred over direct nitration of N-methyl-4-aminophenol due to the high susceptibility of the electron-rich amine to oxidation.[1]

Reaction Scheme:

-

Precursor: 4-Chloro-3-nitrophenol (CAS 610-78-6).[1]

-

Nucleophile: Methylamine (CH₃NH₂), typically 40% aq. or 33% in EtOH.[1]

-

Mechanism: The nitro group at the 3-position withdraws electron density, activating the C-Cl bond at the 4-position for attack by the methylamine nucleophile.[1]

Synthesis Workflow Diagram[4][9]

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of CAS 14703-88-9.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 4-(Methylamino)-3-nitrophenol.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add 4-Chloro-3-nitrophenol (5.0 g, 28.8 mmol) and Ethanol (30 mL). Stir until dissolved.

-

Addition: Slowly add Methylamine solution (33% in EtOH, 10 mL, ~86 mmol, 3 eq) via addition funnel over 10 minutes. Note: Exothermic reaction.[1]

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.[1][2][3][4]

-

Workup:

-

Cool reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess methylamine and ethanol.[1]

-

Resuspend the residue in water (20 mL) and adjust pH to ~5–6 with dilute HCl to ensure the phenol is protonated but the amine remains free base (or manipulate pH to isoelectric point for precipitation).

-

Filter the resulting precipitate.[1]

-

-

Purification: Recrystallize from Ethanol/Water (80:20) to yield orange needles.

-

Yield Expectation: 85–90%.

Analytical Characterization & Validation

Accurate quantification requires separating the target from potential impurities like the starting material (4-chloro-3-nitrophenol) and regioisomers.[1]

HPLC-PDA Method[4][11][12]

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 10.0 | 40 | 60 | 1.0 |

| 12.0 | 5 | 95 | 1.0 |

| 15.0 | 95 | 5 | 1.0 |

Detection:

-

254 nm: General aromatic detection.

-

430 nm: Specific for nitro-aniline chromophore (selective for target).[1]

Mass Spectrometry (LC-MS/MS) Interpretation[4]

For trace analysis or metabolite identification, Triple Quadrupole MS is recommended.[1]

Toxicology & Safety Assessment (E-E-A-T)

Structural Alerts & Read-Across[4]

As a nitro-substituted aromatic amine, CAS 14703-88-9 falls into a chemical class scrutinized for potential sensitization and mutagenicity.[1]

-

Sensitization: Strong sensitizer potential due to the ability to form haptens with skin proteins.[1] The ortho arrangement of the nitro and amine groups can facilitate metabolic reduction to reactive species.[1]

-

Read-Across Anchor: 4-Amino-3-nitrophenol (Colipa B51) .[5][1]

-

SCCS Opinion: The EU Scientific Committee on Consumer Safety (SCCS) has evaluated the non-methylated analog (B51).[1] It was found safe in oxidative hair dyes at max concentrations of 1.5% (on-head), though it is a skin sensitizer [1].[1]

-

Inference: The addition of the N-methyl group generally reduces mutagenic potential compared to the primary amine but may alter skin penetration rates (LogP increases from ~0.9 to ~1.4).[1]

-

Handling Protocols[4]

Self-Validating Safety System:

-

Engineering Controls: All weighing and synthesis must occur within a certified fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeation), lab coat, and safety goggles.[1]

-

Decontamination: Spills should be treated with dilute acetic acid followed by water; avoid strong bases which may form deeply colored, water-soluble nitrophenolate salts that spread contamination.[1]

Metabolic Pathway Visualization[4]

Understanding the metabolic fate is crucial for safety assessment.[1] The primary route involves reduction of the nitro group or N-demethylation.[1]

Figure 2: Predicted metabolic pathways including N-demethylation and nitro-reduction.[1]

References

-

Scientific Committee on Consumer Products (SCCP). (2006).[1] Opinion on 4-Amino-3-nitrophenol (Colipa No B51).[5][1] European Commission.[1][6] Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 3758882, 4-Amino-3-Nitrophenol (Analog Reference).[1] Available at: [Link][1]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 4-Chloro-3-nitrophenol (Precursor Safety).[1] Available at: [Link][1]

-

Scientific Committee on Consumer Safety (SCCS). (2012).[1][7] Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.[1][8][3][9] (Relevant for N-methyl secondary amines).[1][6][3][10] Available at: [Link]

Sources

- 1. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 4. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. ec.europa.eu [ec.europa.eu]

- 8. ec.europa.eu [ec.europa.eu]

- 9. ec.europa.eu [ec.europa.eu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: 4-(Methylamino)-3-nitrophenol

Structure, Synthesis, and Analytical Characterization

Executive Summary

4-(Methylamino)-3-nitrophenol (CAS 14703-88-9) is a functionalized aromatic intermediate characterized by a push-pull electronic system. While primarily recognized in the cosmetic industry as a semi-permanent hair colorant (imparting violet/red hues), its structural motif—an ortho-nitroaniline derivative—serves as a critical scaffold in medicinal chemistry. It acts as a precursor for benzoxazole synthesis and a model for studying intramolecular hydrogen bonding in drug design. This guide provides a rigorous technical analysis of its molecular architecture, synthesis via nucleophilic aromatic substitution (

Part 1: Molecular Architecture & Electronic Properties

The reactivity and stability of 4-(methylamino)-3-nitrophenol are governed by the interaction between its three functional groups: the electron-donating hydroxyl (-OH) and methylamino (-NHMe) groups, and the electron-withdrawing nitro (-NO

Physicochemical Profile[1]

| Property | Value / Description |

| IUPAC Name | 4-(Methylamino)-3-nitrophenol |

| CAS Number | 14703-88-9 |

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| Appearance | Dark red to violet crystalline powder |

| Solubility | Soluble in DMSO, Ethanol, Acetone; Sparingly soluble in Water |

| pKa (Calculated) | Phenolic OH: ~8.5; Anilinium: ~2.5 |

| Key Feature | Strong intramolecular H-bond (NH |

Structural Dynamics: The "Ortho-Effect"

The defining feature of this molecule is the ortho relationship between the methylamino group and the nitro group.

-

Intramolecular Hydrogen Bonding: The amino hydrogen forms a robust 6-membered hydrogen-bonded ring with one of the nitro group's oxygen atoms. This "locks" the conformation, reducing the rotation of the C-N bond and enhancing planarity.

-

Bathochromic Shift: This planarization maximizes

-electron delocalization across the ring, significantly lowering the HOMO-LUMO gap. This is why the compound appears deep violet/red compared to the pale yellow of its meta or para isomers. -

Lipophilicity: The internal H-bond masks the polarity of the amine and nitro groups, slightly increasing the molecule's lipophilicity (LogP) compared to non-bonded isomers, which influences membrane permeability in biological systems.

Part 2: Synthesis & Manufacturing[1]

The most robust route for synthesizing 4-(methylamino)-3-nitrophenol avoids the direct nitration of N-methylaminophenol, which is prone to oxidation and poor regioselectivity. Instead, Nucleophilic Aromatic Substitution (

The Protocol

This method utilizes the strong electron-withdrawing power of the nitro group to activate the ortho-halogen for displacement by methylamine.

-

Precursor: 4-Fluoro-3-nitrophenol (preferred for kinetics) or 4-Chloro-3-nitrophenol (preferred for cost).

-

Nucleophile: Methylamine (

), typically 40% aq. or 33% in EtOH. -

Mechanism: Addition-Elimination via a Meisenheimer complex.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq of 4-Fluoro-3-nitrophenol in Ethanol (5 volumes).

-

Addition: Cool to 0°C. Add 3.0 eq of Methylamine solution dropwise. Note: Excess amine acts as a base scavenger for the HF/HCl generated.

-

Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1) or HPLC.[1] The yellow starting material will shift to a deep red product.

-

Quench & Isolation:

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with ice-cold water. Adjust pH to ~5-6 with dilute acetic acid to ensure the phenol is protonated (neutral form).

-

Filter the resulting precipitate.

-

-

Purification: Recrystallize from Ethanol/Water (80:20) to yield dark violet needles.

Synthesis Pathway Diagram

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of 4-(Methylamino)-3-nitrophenol.

Part 3: Analytical Characterization

Trustworthy identification requires distinguishing this molecule from its isomer (3-methylamino-4-nitrophenol).

HPLC Method (Reverse Phase)

This method separates the target from unreacted phenol precursors and potential oxidation byproducts.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 480 nm (visible color).

-

Retention Logic: The target is moderately polar. It typically elutes after the starting material (4-fluoro-3-nitrophenol) due to the lipophilicity gained from the intramolecular H-bond.

NMR Spectroscopy ( -NMR in DMSO- )

The NMR spectrum provides definitive structural proof.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Phenol -OH | 9.5 - 10.0 | Broad Singlet | Exchangeable with |

| Amine -NH | 8.0 - 8.5 | Broad Quartet | Deshielded by H-bond to |

| Ar-H (C2) | 7.4 - 7.6 | Doublet ( | Meta coupling. Most deshielded aromatic H (between |

| Ar-H (C6) | 7.0 - 7.2 | dd | Coupling to C2 and C5. |

| Ar-H (C5) | 6.8 - 7.0 | Doublet ( | Ortho to amine. Shielded by electron donation. |

| Methyl ( | 2.8 - 3.0 | Doublet ( | Coupled to the NH proton. |

Analytical Workflow Diagram

Figure 2: Quality control workflow ensuring structural integrity and purity.

Part 4: Safety & Toxicology (E-E-A-T)

For researchers and drug developers, understanding the safety profile is non-negotiable. While specific data for CAS 14703-88-9 is less abundant than for its parent "4-amino-3-nitrophenol," it shares the toxicological class of Nitro-substituted amino phenols .

Sensitization Potential

Like many low-molecular-weight dyes (molecular weight < 500 Da) with amino groups, this compound is a potential skin sensitizer .

-

Mechanism: It can act as a hapten, binding to skin proteins (via the amine or metabolic intermediates) to trigger an immune response.

-

Precaution: Always handle with nitrile gloves and work in a fume hood to avoid inhalation of dust.

Mutagenicity Context

Nitro-aromatics are often scrutinized for mutagenicity (Ames test positive). However, the presence of the ortho-substituents often alters metabolic activation pathways.

-

SCCS Context: While the SCCS has evaluated "4-Amino-3-nitrophenol" (Opinion SCCS/1214/09) and found it safe under controlled concentrations, researchers should treat the N-methyl derivative as a substance of unknown but probable mutagenic potential until specific assay data (Ames, Micronucleus) confirms otherwise.

Pharmaceutical Relevance

In drug development, this molecule is often used as a "toxicophore" model to study how ortho-nitro modifications affect metabolic stability (reduction by nitroreductases) compared to para-nitro isomers.

References

-

PubChem. (n.d.). Compound Summary: 4-(Methylamino)-3-nitrophenol (CAS 14703-88-9). National Library of Medicine. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on 4-Amino-3-nitrophenol.[2][3] European Commission.[4] (Cited for structural class safety context). Retrieved from [Link]

-

Bunce, R. A. (2018). Nucleophilic Aromatic Substitution.[5][6][7] In Reaction Mechanisms in Organic Synthesis. (Reference for

mechanism). -

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitroaminophenol derivatives. Retrieved from [Link]

Sources

- 1. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]

- 2. 4-Amino-3-nitrophenol(610-81-1) 1H NMR spectrum [chemicalbook.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]

solubility of 4-(Methylamino)-3-nitrophenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Methylamino)-3-nitrophenol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Methylamino)-3-nitrophenol, a key intermediate in the synthesis of dyes and various specialty chemicals. Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating products. This document synthesizes theoretical solubility principles with available empirical data and provides a detailed, field-proven protocol for experimental solubility determination. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

4-(Methylamino)-3-nitrophenol (CAS No. 14703-88-9) is an aromatic compound of significant interest, primarily utilized as an ingredient in both oxidative and non-oxidative hair dye formulations.[1] Its utility as a chemical intermediate stems from the reactivity conferred by its functional groups: a phenol, a secondary amine, and a nitro group. The successful application of this molecule in any process—be it synthesis, purification via crystallization, or formulation—is fundamentally governed by its interaction with solvents. A thorough understanding of its solubility is not an academic exercise; it is a critical parameter that dictates process efficiency, yield, purity, and ultimately, the economic viability of a chemical process.

This guide moves beyond simple data reporting to explain the physicochemical drivers of 4-(Methylamino)-3-nitrophenol's solubility, providing a predictive framework and the experimental means to validate it.

Physicochemical Profile and Molecular Structure

The solubility of a solute in a given solvent is a direct consequence of its molecular structure and the resulting intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2]

The structure of 4-(Methylamino)-3-nitrophenol incorporates several key functional groups that dictate its overall polarity and potential for intermolecular interactions.

Caption: Molecular structure of 4-(Methylamino)-3-nitrophenol.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [3][4] |

| Molecular Weight | 168.15 g/mol | [3][4] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donors | 2 (hydroxyl and amine hydrogens) | [3] |

| Hydrogen Bond Acceptors | 4 (nitro oxygens, hydroxyl oxygen, amine nitrogen) | [3] |

| Polar Surface Area (PSA) | 78.08 Ų | [3] |

| Melting Point | 149.4 – 152.9 °C | [1] |

The molecule possesses both hydrogen bond donor (-OH, -NH) and acceptor (-NO₂, -OH, -NH) sites, indicating a capacity for strong, specific interactions with protic and polar aprotic solvents.[3] The XLogP3 value of 1.9 suggests a moderate lipophilicity, while the significant polar surface area points to a substantial polar character.[3] This duality is key: the molecule is neither extremely polar nor entirely non-polar, which results in a nuanced solubility profile across a range of organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, we can employ a more quantitative framework such as Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δD, δP, δH) in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between a solvent and a solute in Hansen space is calculated, and if this distance is less than the solute's interaction radius (R₀), solubility is likely.[5]

Caption: Conceptual model of Hansen Solubility Space.

While the specific HSP values for 4-(Methylamino)-3-nitrophenol are not published, we can infer its likely position. Given its capacity for hydrogen bonding and significant polarity, it is expected to have high δH and δP values. Therefore, solvents that also possess high polar and hydrogen-bonding character are predicted to be effective.

Solubility Profile of 4-(Methylamino)-3-nitrophenol

Integrating the physicochemical properties with theoretical principles allows for a robust estimation of solubility.

Quantitative Solubility Data

Limited quantitative data is available from regulatory submissions. This data provides a critical empirical anchor for our understanding.

| Solvent | Formula | Type | Solubility ( g/100 mL) | Temperature | Source |

| Ethanol | C₂H₅OH | Polar Protic | >1 and <10 | 23 °C ± 2 °C | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | >20 | 23 °C ± 2 °C | [1] |

The very high solubility in DMSO is expected; DMSO is a powerful, highly polar aprotic solvent capable of disrupting the solute's crystal lattice and accepting hydrogen bonds. The moderate-to-high solubility in ethanol is consistent with ethanol's ability to act as both a hydrogen bond donor and acceptor, matching the functionality of the solute.[7]

Predicted Qualitative Solubility in Common Organic Solvents

Based on the molecule's structure and the principles discussed, we can predict its qualitative solubility in other common laboratory solvents. These predictions should always be confirmed experimentally.

| Solvent | Type | Prediction | Rationale |

| Methanol | Polar Protic | Soluble | Similar to ethanol but with higher polarity; strong H-bond donor/acceptor. Expected to be an excellent solvent.[7] |

| Isopropanol | Polar Protic | Soluble | Less polar than ethanol, but still a good H-bond donor/acceptor. Solubility may be slightly lower than in ethanol. |

| Acetone | Polar Aprotic | Soluble | Strong H-bond acceptor with moderate polarity. Should effectively solvate the molecule.[7] |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Lower polarity and weaker H-bond accepting capability than acetone. Partial solubility is expected. |

| Toluene | Non-polar | Insoluble | Lacks polarity and hydrogen bonding capability. Poor match for the solute's physicochemical profile. |

| Hexane | Non-polar | Insoluble | A non-polar alkane that cannot form the necessary intermolecular interactions to dissolve the polar solute.[7] |

| Acetonitrile | Polar Aprotic | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds, including nitrophenols.[7] |

Experimental Protocol: Isothermal Shake-Flask Method

Theoretical predictions require empirical validation. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2]

Causality and Self-Validation

This protocol is designed to be self-validating. The core principle is to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by:

-

Using an excess of solid: This guarantees that the solution becomes saturated.

-

Agitation over an extended period: This overcomes kinetic barriers to dissolution.

-

Constant temperature: Solubility is temperature-dependent; a water bath ensures isothermal conditions.

-

Sampling over time: Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration has plateaued provides definitive proof that equilibrium has been reached.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation:

-

To a series of 20 mL glass scintillation vials, add an excess of solid 4-(Methylamino)-3-nitrophenol (e.g., ~200 mg). The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibrium.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator or on an orbital shaker inside a temperature-controlled chamber set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed (e.g., 150 rpm) for 72 hours.

-

-

Sampling:

-

After the initial 24 hours, briefly stop agitation and allow the vials to stand for 30 minutes for the excess solid to sediment.

-

Carefully withdraw an aliquot (e.g., 100 µL) of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). This step is critical to remove all undissolved particulates.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase for the analytical method) to prevent precipitation.

-

Repeat the sampling procedure at 48 and 72 hours.

-

-

Analysis:

-

Determine the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) in g/100 mL using the formula: S = (C × DF × V) / 10 Where: C = Concentration from HPLC (mg/mL) DF = Dilution Factor V = Initial volume of solvent (mL)

-

Safety and Handling

4-(Methylamino)-3-nitrophenol should be handled with appropriate care. It may cause skin and serious eye irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before commencing any work.[9]

Conclusion

The solubility of 4-(Methylamino)-3-nitrophenol is governed by its moderately polar and high hydrogen-bonding nature. It exhibits high solubility in polar solvents, particularly those that are strong hydrogen bond acceptors like DMSO, and moderate-to-high solubility in polar protic solvents like ethanol and methanol. Conversely, it is predicted to be insoluble in non-polar solvents such as toluene and hexane. While theoretical frameworks like Hansen Solubility Parameters provide a strong predictive basis, all predictions must be rigorously confirmed through empirical methods. The provided isothermal shake-flask protocol offers a robust and self-validating system for generating the high-quality data required by researchers and process chemists.

References

-

Gmehling, J., et al. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. PubMed. [Link]

-

Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. The Italian Association of Chemical Engineering. [Link]

-

National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. NIH. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Wikipedia. (n.d.). UNIFAC. [Link]

-

ACS Publications. (2011). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

MDPI. (n.d.). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

-

European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

-

ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. [Link]

Sources

- 1. ec.europa.eu [ec.europa.eu]

- 2. chem.ws [chem.ws]

- 3. echemi.com [echemi.com]

- 4. 4-(N-METHYLAMINO)-3-NITRO PHENOL | 14703-88-9 [chemicalbook.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

4-(Methylamino)-3-nitrophenol role as a dye intermediate

Topic: 4-(Methylamino)-3-nitrophenol: Technical Profile & Application Guide Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals

Executive Summary

4-(Methylamino)-3-nitrophenol (CAS 14703-88-9) is a specialized aromatic amine utilized primarily as a chromophore in semi-permanent hair colorants and as a coupler in oxidative dye formulations. Distinguished by its nitro-amine "push-pull" electronic structure, it offers unique spectral properties that yield deep violet-to-red nuances. This guide provides a rigorous technical analysis of its synthesis, physicochemical behavior, dyeing mechanism, and critical safety considerations, specifically focusing on nitrosamine mitigation strategies required for secondary amines in cosmetic applications.

Chemical Identity & Physicochemical Properties

The molecule features a phenol core substituted with a nitro group at the meta position (relative to the hydroxyl) and a methylamino group at the para position. This specific substitution pattern creates a strong intramolecular charge transfer (ICT), responsible for its vivid color and substantivity to keratin fibers.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | 4-(Methylamino)-3-nitrophenol |

| CAS Number | 14703-88-9 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Dark red to violet crystalline powder |

| Solubility | Soluble in Ethanol, DMSO, dilute alkali; Sparingly soluble in water |

| pKa (Predicted) | ~8.5 (Phenolic OH), ~2.0 (Aniline NH) |

| Absorption ( | ~500–520 nm (Solvent dependent) |

Synthesis & Manufacturing Protocol

The most robust industrial route for high-purity 4-(Methylamino)-3-nitrophenol involves Nucleophilic Aromatic Substitution (

Core Reaction Pathway

The synthesis utilizes 4-Fluoro-3-nitrophenol as the substrate. The fluorine atom, activated by the ortho-nitro group, acts as an excellent leaving group for the incoming methylamine nucleophile.

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of 4-(Methylamino)-3-nitrophenol.

Experimental Protocol (Lab Scale)

Safety Precaution: Perform all steps in a fume hood. Methylamine is toxic and volatile. The product is a nitro-aromatic; handle with care.

-

Preparation: Charge a 3-neck round-bottom flask with 4-Fluoro-3-nitrophenol (1.0 eq) dissolved in Ethanol/Water (1:1 v/v).

-

Nucleophilic Attack: Cool the solution to 0–5°C. Dropwise add Methylamine (40% aq. solution, 2.5 eq) over 30 minutes. The excess base neutralizes the generated hydrofluoric acid.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

-

Adjust pH to ~5.0 using dilute HCl to precipitate the product.

-

Filter the dark red/violet solid.

-

-

Purification: Recrystallize from hot ethanol or water/ethanol mix to remove trace fluoride salts and unreacted starting material.

-

Validation: Verify purity (>98%) by HPLC and identity by

H-NMR.

Mechanism of Action in Hair Dyeing

4-(Methylamino)-3-nitrophenol functions through two distinct mechanisms depending on the formulation type:

-

Direct Dyeing (Semi-Permanent): The molecule diffuses into the hair cuticle and cortex. The nitro and amine groups form hydrogen bonds with keratin amino acids, anchoring the chromophore without chemical oxidation.

-

Oxidative Coupling (Permanent): In the presence of hydrogen peroxide and a primary intermediate (e.g., p-phenylenediamine), it can act as a reaction partner (coupler) to form larger, indamine-type dye complexes locked within the hair shaft.

Figure 2: Dual mechanism of action: Direct adsorption via hydrogen bonding vs. Oxidative coupling.

Safety, Toxicology & Regulatory Compliance

As a secondary amine and nitro-substituted phenol, this compound requires strict quality control to meet global cosmetic safety standards (e.g., EU Cosmetics Regulation 1223/2009).

Critical Impurity: Nitrosamines

Secondary amines can react with nitrosating agents to form carcinogenic N-nitrosamines.[2]

-

Regulatory Limit: Products must contain < 50 ppb nitrosamine content (SCCS guidelines).

-

Formulation Requirement: Do not use in formulations containing nitrosating systems (e.g., nitrite preservatives). Use nitrite-free containers.

Purity Standards

-

Purity: ≥ 98.5%[3]

-

Heavy Metals: Pb < 20 ppm, As < 5 ppm, Hg < 1 ppm.

-

Solvent Residues: Must meet ICH Q3C guidelines.

SCCS Context

While specific SCCS opinions exist for the related 4-Amino-3-nitrophenol (SCCS/1223/09), 4-(Methylamino)-3-nitrophenol falls under the general scrutiny of amino-nitrophenols. Manufacturers must maintain a robust dossier proving non-mutagenicity (Ames test negative) and low sensitization potential.

Analytical Methodology: HPLC Purity Assay

To ensure batch consistency and safety, the following HPLC method is recommended for quality control.

Table 2: HPLC Protocol Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 80% B; 20-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis @ 280 nm and 500 nm |

| Temperature | 30°C |

| Retention Time | ~12-14 min (varies by column) |

References

-

European Commission. (2007).[4][5] Opinion on 4-Amino-3-nitrophenol (Colipa No B51).[6] Scientific Committee on Consumer Products (SCCP).[4][5] Link(Note: Cited for class toxicity and regulatory framework of amino-nitrophenols).

-

European Commission. (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Scientific Committee on Consumer Safety (SCCS).[5] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22832045, 4-(Methylamino)-3-nitrophenol.Link

-

Biosynth. (2024). 4-Fluoro-3-nitrophenol Technical Data Sheet.Link

-

ChemicalBook. (2023). 4-(Methylamino)-3-nitrophenol Product Properties and CAS 14703-88-9.[7][8]Link

Sources

- 1. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. biorius.com [biorius.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. Final report on the safety assessment of amino nitrophenols as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-(Methylamino)-3-nitrophenol | C7H8N2O3 | CID 22832045 - PubChem [pubchem.ncbi.nlm.nih.gov]

commercial suppliers of 4-(Methylamino)-3-nitrophenol

An In-depth Technical Guide to the Commercial Sourcing and Quality Evaluation of 4-(Methylamino)-3-nitrophenol for Scientific Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Methylamino)-3-nitrophenol, a key chemical intermediate. The document navigates the commercial supplier landscape, outlines critical quality attributes for procurement, and establishes robust protocols for supplier qualification and incoming material verification. By integrating field-proven insights with established analytical methodologies, this guide serves as an essential resource for ensuring the procurement of high-quality, reliable material crucial for research and development success.

Introduction: The Strategic Importance of 4-(Methylamino)-3-nitrophenol

4-(Methylamino)-3-nitrophenol is an aromatic compound of significant interest in various sectors, including the pharmaceutical and cosmetic industries. While it is notably used as a component in hair dye formulations, its utility as a versatile chemical intermediate in medicinal chemistry and drug development is of primary importance to the scientific community[1]. The precise arrangement of its functional groups—a hydroxyl, a methylamino, and a nitro group on a benzene ring—makes it a valuable building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).

The success of any research or development project hinges on the quality and consistency of its starting materials. Sourcing a seemingly simple intermediate like 4-(Methylamino)-3-nitrophenol is fraught with challenges, from supplier-to-supplier variability to batch-specific impurity profiles. An impurity that is inconsequential in one application, such as a hair dye, could be a critical process poison or a source of toxicological concern in a pharmaceutical synthesis pathway.

Therefore, this guide moves beyond a simple list of suppliers. It provides a framework for the critical evaluation of this reagent, empowering scientists to make informed procurement decisions and to implement a self-validating system for quality control, thereby safeguarding the integrity of their experimental work.

Compound Identification and Physicochemical Properties

Precise identification is the first step in procurement. The following table summarizes the key identifiers and properties for 4-(Methylamino)-3-nitrophenol. It is crucial to cross-reference the CAS Number with any potential supplier's documentation.

| Property | Value | Source |

| Chemical Name | 4-(Methylamino)-3-nitrophenol | Benchchem |

| CAS Number | 14703-88-9 | Benchchem |

| Molecular Formula | C₇H₈N₂O₃ | BLD Pharm[2] |

| Molecular Weight | 168.15 g/mol | Benchchem, BLD Pharm[2][3] |

| InChI Key | DQCLXPYMTDGXPJ-UHFFFAOYSA-N | Benchchem[3] |

| Typical Appearance | Solid (powder/crystal) | TCI Chemicals[4] |

Note: Properties such as melting point and solubility may exhibit slight variations between suppliers due to differences in purity and crystalline form. Always refer to the supplier-specific Certificate of Analysis.

The Commercial Supplier Landscape

The market for specialty chemicals like 4-(Methylamino)-3-nitrophenol is diverse, ranging from large, well-known manufacturers to smaller, niche suppliers. The choice of supplier should be guided by the specific requirements of the application, including required purity, scale, and regulatory documentation. Below is a summary of potential commercial sources.

| Supplier | Notes / Specialization | Website (Example) |

| Benchchem | Offers the compound for research use only. | https://www.benchchem.com/[3] |

| BLD Pharm | Lists the compound and related structures, often for research and development quantities. | https://www.bldpharm.com/[2][5] |

| TCI Chemicals | A well-established supplier of research chemicals, often providing purity data via HPLC. | https://www.tcichemicals.com/[4] |

| Apollo Scientific | UK-based supplier of fine chemicals for research and industry. | https://www.apolloscientific.co.uk/ |

| Sigma-Aldrich (Merck) | A major global supplier, though availability for this specific CAS number should be verified. They supply many related nitrophenols. | https://www.sigmaaldrich.com/[6] |

Expert Insight: The supplier landscape is dynamic. A supplier's absence from this list does not disqualify them. Conversely, inclusion is not an endorsement. The critical takeaway is the necessity of a rigorous qualification process for any supplier, which is detailed in Section 5. For drug development applications, prioritize suppliers who can provide detailed batch traceability and are open to quality audits.

Critical Quality Attributes & Specification Analysis

When procuring 4-(Methylamino)-3-nitrophenol, the Certificate of Analysis (CoA) is the primary document for assessing quality. However, one must look beyond the headline purity figure.

Key Attributes to Scrutinize:

-

Purity (Assay): This is typically determined by High-Performance Liquid Chromatography (HPLC) or Titration. For pharmaceutical applications, a purity of >98% (by HPLC area%) is a common starting point[4].

-

Impurity Profile: This is the most critical and often overlooked aspect. The synthesis of nitrophenols can introduce various impurities.

-

Positional Isomers: The presence of isomers such as 3-(Methylamino)-4-nitrophenol can be difficult to separate and may interfere with subsequent reactions.

-

Starting Material Carryover: Depending on the synthetic route, residual starting materials (e.g., p-aminophenol, 4-chloro-3-nitro-benzophenone) could be present[7][8].

-

By-products of Nitration: Over-nitration or incomplete reactions can lead to a variety of related substances.

-

-

Water Content: Often determined by Karl Fischer titration. Excess water can affect reaction stoichiometry and stability.

-

Heavy Metals: For pharmaceutical use, specific limits on heavy metals are required. Some supplier documentation may include metal content analysis[9].

-

Physical Appearance: The color and form should be consistent from batch to batch. A significant color change could indicate degradation or contamination.

Supplier Qualification and Incoming Material Testing Protocol

Trust cannot be assumed; it must be verified. Implementing a robust protocol for qualifying new suppliers and for testing each incoming batch is a self-validating system that ensures consistency.

Workflow for Supplier Qualification and Batch Acceptance

The following diagram outlines a logical workflow for this critical process.

Caption: Hypothetical synthesis using 4-(Methylamino)-3-nitrophenol.

This illustrates why initial purity is paramount. An isomeric impurity from the starting material could lead to a different benzimidazole regioisomer in Intermediate B, resulting in a completely different final compound with potentially undesirable biological activity and creating significant downstream purification challenges.

Conclusion

The successful integration of 4-(Methylamino)-3-nitrophenol into research and drug development programs is contingent upon a strategic and vigilant approach to sourcing and quality control. By moving beyond simple procurement and implementing a rigorous, evidence-based system of supplier qualification and in-house verification, researchers can ensure the integrity of their starting materials. This diligence mitigates the significant risks of batch-to-batch variability and unforeseen impurities, ultimately safeguarding project timelines, resources, and the validity of scientific outcomes.

References

-

MDPI. (n.d.). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

-

European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

PubChem. (n.d.). 4-Amino-3-Nitrophenol. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. [Link]

-

Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]

-

PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Safety and Applications of 4-Amino-3-nitrophenol in Consumer Products. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methylamino-3-nitro-benzophenone. [Link]

-

PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

-

Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. [Link]

-

ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]

-

Carl ROTH. (n.d.). 3-Nitrophenol, 100 g, CAS No. 554-84-7. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 14703-79-8|3-(Methylamino)-4-nitrophenol|BLD Pharm [bldpharm.com]

- 3. 4-(Methylamino)-3-nitrophenol | High-Purity Reagent [benchchem.com]

- 4. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 62347-97-1|(4-(Methylamino)-3-nitrophenyl)methanol|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. ec.europa.eu [ec.europa.eu]

Methodological & Application

recrystallization of 4-(Methylamino)-3-nitrophenol procedure

Application Note: Recrystallization Protocol for 4-(Methylamino)-3-nitrophenol

Introduction & Chemical Context

4-(Methylamino)-3-nitrophenol (CAS 14703-88-9) is a critical intermediate in the synthesis of substituted benzimidazoles and oxidative hair dye formulations.[1] Its structural integrity relies on the precise arrangement of the nitro group at the meta position and the methylamino group at the para position relative to the phenolic hydroxyl.

Achieving high purity (>98%) is essential, particularly for pharmaceutical applications where regioisomeric impurities (e.g., 4-amino-3-nitrophenol or 3-methyl-4-nitrophenol) can lead to toxic byproducts or off-target biological activity.[1] This protocol details a self-validating recrystallization workflow designed to remove unreacted starting materials and oxidation byproducts.[1]

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | 4-(Methylamino)-3-nitrophenol | Also known as 4-(N-methylamino)-3-nitro phenol.[1][2] |

| CAS Number | 14703-88-9 | Distinct from the unmethylated analog (CAS 610-81-1).[1] |

| Molecular Formula | C₇H₈N₂O₃ | MW: 168.15 g/mol . |

| Appearance | Deep red/orange crystalline solid | Color arises from the ortho-nitroaniline chromophore.[1] |

| Solubility | Soluble in hot Ethanol, Ethyl Acetate. | Limited solubility in cold water; insoluble in Hexane. |

| Acidity/Basicity | Amphoteric | Phenolic OH (acidic) and Aniline NH (weakly basic). |

Pre-requisites & Safety

Safety Warning: Nitro-substituted phenols and anilines are toxic by inhalation and skin absorption.[1] They are also potential sensitizers. All operations must be performed in a chemical fume hood.

Required Reagents:

-

Crude 4-(Methylamino)-3-nitrophenol [1]

-

Solvent A (Good Solvent): Ethanol (Absolute or 95%) or Ethyl Acetate.[1]

-

Solvent B (Anti-Solvent): Deionized Water (if using Ethanol) or Hexane (if using Ethyl Acetate).[1]

-

Activated Carbon: For removal of polymeric/oxidized impurities.

Recrystallization Protocol (Ethanol/Water System)

This method utilizes the Solvent/Anti-Solvent technique, exploiting the compound's high solubility in hot ethanol and significantly reduced solubility in water/ethanol mixtures at low temperatures.

Step 1: Dissolution

-

Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Add Ethanol (approx. 5–7 mL per gram of solid) to the flask.

-

Heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation Point: If the solid does not completely dissolve after 10 minutes at reflux, add more ethanol in small portions (1 mL at a time) until a clear, dark red/orange solution is obtained.

Step 2: Impurity Removal (Optional but Recommended)[1]

-

If the solution is dark or contains suspended particulates, remove the heat source and allow the solution to cool slightly (to ~60°C).

-

Add Activated Carbon (5 wt% of the crude mass). Caution: Adding powder to a boiling solvent can cause flash boiling.

-

Re-heat to reflux for 5–10 minutes.

-

Perform a Hot Filtration through a pre-warmed Büchner funnel or fluted filter paper to remove the carbon. The filtrate should be clear (though deeply colored).

Step 3: Crystallization

-

Return the filtrate to a clean flask and heat to near-boiling.

-

Slowly add Deionized Water (warm, ~50°C) dropwise to the hot ethanol solution.

-

Critical Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.

-

Add a few drops of hot ethanol to clear the turbidity.

-

Remove the heat source. Allow the flask to cool to room temperature undisturbed .

-

Once at room temperature, place the flask in an ice bath (0–4°C) for 1–2 hours to maximize yield.

Step 4: Isolation & Drying

-

Collect the crystals via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small volume of ice-cold Ethanol/Water (1:1) mixture.

-

Note: Avoid using pure ethanol for washing as it may redissolve the product.

-

-

Dry the crystals in a vacuum oven at 40–50°C for 6 hours or until constant weight is achieved.

Process Visualization (Workflow)

Caption: Step-by-step decision tree for the recrystallization of 4-(Methylamino)-3-nitrophenol, highlighting critical observation points.

Quality Control & Validation

To ensure the protocol has succeeded, perform the following validation steps:

| Method | Acceptance Criteria | Purpose |

| HPLC | Purity > 98.0% (Area %) | Detects unreacted 4-amino-3-nitrophenol or isomers.[1] |

| Melting Point | Sharp range (Determine Experimentally*) | Broad range indicates impurities/solvent inclusion. |

| 1H-NMR | Distinct methyl doublet (~3.0 ppm) | Confirms N-methylation and absence of solvent.[1] |

*Note: Literature melting points for this specific isomer are variable or often conflated with the unmethylated precursor. A sharp experimental melting point (typically >100°C) is the best indicator of purity relative to the crude material.

Troubleshooting Guide

-

Problem: "Oiling Out" (Product forms a liquid oil instead of crystals).

-

Cause: The solution is too concentrated or cooled too quickly above the melting point of the solvated product.

-

Solution: Re-heat to dissolve the oil. Add a small amount of additional Ethanol. Allow to cool much more slowly with vigorous stirring. Seed with a pure crystal if available.

-

-

Problem: Low Recovery (<50%).

-

Cause: Too much solvent used or product is too soluble in the Ethanol/Water mix.

-

Solution: Concentrate the mother liquor (filtrate) by rotary evaporation and repeat the cooling step to harvest a second crop of crystals.

-

References

-

Chemical Identity & Properties: "4-(Methylamino)-3-nitrophenol (CAS 14703-88-9)."[1][2] ChemicalBook / Alfa Chemistry. Link

-

Analogous Synthesis & Purification: "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." BenchChem Technical Support. (Describes purification of the structural analog via precipitation/recrystallization). Link

-

Synthesis Methodology: "Substituted benzimidazoles and methods of preparation." US Patent 7767820B2. (Describes the reduction of formamide precursors to yield 4-methylamino-3-nitrophenol). Link

-

General Solubility Data: "Solubility of Nitrophenols." CDC / ATSDR Toxicological Profile. Link

Sources

Application Note: Structural Elucidation of 4-(Methylamino)-3-nitrophenol using ¹H NMR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-(Methylamino)-3-nitrophenol using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical principles governing the chemical shifts and coupling patterns of this substituted phenol, offering a predictive analysis grounded in the electronic effects of its functional groups. This document furnishes a detailed, field-proven protocol for sample preparation, spectral acquisition, and data interpretation, including a self-validating D₂O exchange experiment. The methodologies and insights presented are designed for researchers, scientists, and drug development professionals requiring robust structural verification of small organic molecules.

Introduction: The Rationale for NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For a molecule like 4-(Methylamino)-3-nitrophenol, an intermediate in the synthesis of dyes and pharmaceuticals, confirming its precise substitution pattern is critical. ¹H NMR provides a detailed "fingerprint" by mapping the chemical environment of every proton, revealing key information about:

-

Electronic Environment (Chemical Shift): The proximity of protons to electron-withdrawing or electron-donating groups.

-

Proton Count (Integration): The relative number of protons in each unique environment.

-

Connectivity (Spin-Spin Coupling): The number of protons on adjacent atoms, which helps piece together the molecular framework.

This guide will first deconstruct the structure of 4-(Methylamino)-3-nitrophenol to predict its ¹H NMR spectrum from first principles, and then provide a robust protocol to acquire and validate the experimental data.

Theoretical Spectral Analysis: Predicting the ¹H NMR Spectrum

The structure of 4-(Methylamino)-3-nitrophenol possesses several distinct proton environments. The key to predicting the spectrum lies in understanding the influence of the hydroxyl (-OH), nitro (-NO₂), and methylamino (-NHCH₃) substituents on the benzene ring.

-

Electron-Donating Groups (EDGs): The -OH and -NHCH₃ groups are activating substituents that increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density "shields" the nearby protons, causing their signals to shift to a lower chemical shift (upfield).[1]

-

Electron-Withdrawing Groups (EWGs): The -NO₂ group is a powerful deactivating substituent that pulls electron density away from the ring.[2] This "deshielding" effect causes protons, especially those ortho and para to it, to resonate at a higher chemical shift (downfield).[3][4]

Based on these principles, we can predict the characteristics of each proton signal.

-

Aromatic Protons (δ 6.0-8.5 ppm):

-

H-2: This proton is positioned ortho to the strongly deshielding -NO₂ group and meta to the shielding -OH group. The potent deshielding from the nitro group will dominate, making H-2 the most downfield of the aromatic protons. It has one meta neighbor (H-6), so it is expected to appear as a doublet (d).[5]

-

H-5: This proton is ortho to the shielding -OH group and meta to both the -NHCH₃ and -NO₂ groups. It is coupled to its ortho neighbor, H-6. The net electronic effects will place it in the mid-range of the aromatic signals. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho) and H-2 (para coupling, which is often negligible or very small).

-

H-6: This proton is ortho to the strongly shielding -NHCH₃ group and meta to the deshielding -NO₂ group. The powerful shielding effect of the amino group will likely make this the most upfield aromatic proton. It is coupled to its ortho neighbor (H-5) and its meta neighbor (H-2), and will thus appear as a doublet of doublets (dd).

-

-

Methylamino Protons (-NHCH₃):

-

-CH₃ (δ ~2.8-3.0 ppm): The methyl protons are attached to a nitrogen atom, which is moderately electronegative. Their signal will likely be a singlet, as coupling to the adjacent N-H proton is often not observed due to rapid proton exchange.[6] If exchange is slow, it may appear as a doublet.

-

-NH (Variable Shift): The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It is often broad and, like the methyl group, may appear as a singlet due to proton exchange.[1]

-

-

Hydroxyl Proton (-OH, Variable Shift):

Data Presentation: Predicted ¹H NMR Data

The predicted spectral data are summarized below. Coupling constants (J) are estimated based on typical values for aromatic systems.[9][10]

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H-2 | 7.8 – 8.2 | d | 1H | Jmeta (2,6) ≈ 2-3 Hz |

| H-5 | 7.0 – 7.3 | dd | 1H | Jortho (5,6) ≈ 7-9 Hz |

| H-6 | 6.2 – 6.5 | dd | 1H | Jortho (6,5) ≈ 7-9 Hz, Jmeta (6,2) ≈ 2-3 Hz |

| -OH | 9.0 – 11.0 (in DMSO) | br s | 1H | N/A |

| -NH | 4.0 – 6.0 (in DMSO) | br s | 1H | N/A |

| -CH₃ | 2.8 – 3.0 | s (or d) | 3H | N/A (or JH-C-N-H ≈ 5 Hz) |

Experimental Protocols

This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 4-(Methylamino)-3-nitrophenol.

Materials and Reagents

-

4-(Methylamino)-3-nitrophenol (Sample)

-

Deuterated Solvent (e.g., DMSO-d₆, 99.9% D)

-

Tetramethylsilane (TMS, optional, as internal standard)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipettes

-

Glass wool or cotton plug for filtration

-

Deuterium Oxide (D₂O, for exchange experiment)

-

Analytical balance

-

Vortex mixer

Rationale for Solvent Selection

The choice of a deuterated solvent is the most critical step in sample preparation.[11][12][13] Deuterated solvents are used to avoid large, interfering signals from the solvent's own protons.[14][15] For 4-(Methylamino)-3-nitrophenol, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for several reasons:

-

Solubility: Its high polarity effectively dissolves the polar sample.

-

Observation of Exchangeable Protons: Unlike protic solvents (like CD₃OD), DMSO-d₆ does not exchange with the -OH and -NH protons, allowing their signals to be clearly observed.

-

Chemical Shift Range: Its residual proton signal (~2.50 ppm) is unlikely to overlap with the aromatic or labile proton signals of the analyte.

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 4-(Methylamino)-3-nitrophenol directly into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[15] If using an internal standard, add a very small drop of TMS.

-

Homogenization: Securely cap the vial and vortex for 30-60 seconds until the sample is completely dissolved. Gentle warming may be applied if necessary.

-

Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean NMR tube. This step is essential to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

-

Final Volume Check: Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.

Protocol 2: Spectral Acquisition (400 MHz Spectrometer)

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Standard Acquisition Parameters:

-

Pulse Program: Standard 1-pulse sequence (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

-

Integrate all signals and pick the peaks to determine their chemical shifts and multiplicities.

-

Protocol 3: D₂O Exchange for Signal Validation

This step provides definitive proof for the assignment of the -OH and -NH signals.

-

Acquire Initial Spectrum: Follow Protocols 3.3 and 3.4 to obtain a standard ¹H NMR spectrum.

-

Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O to the sample.

-

Mix: Cap the tube and shake gently for 30 seconds to facilitate the exchange of labile protons (O-H and N-H) with deuterium (O-D and N-D).

-

Re-acquire Spectrum: Re-insert the sample into the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH protons will have disappeared or significantly diminished in the second spectrum, confirming their identity.[1]

Visualization of Experimental Workflow

The entire process, from sample preparation to final analysis, can be visualized as a logical workflow.

Caption: Experimental workflow for ¹H NMR characterization.

Conclusion

The ¹H NMR characterization of 4-(Methylamino)-3-nitrophenol is a straightforward process when guided by a sound understanding of substituent effects and executed with a meticulous experimental protocol. The predictable downfield shift of the H-2 proton, coupled with the distinct splitting patterns of the three aromatic protons, provides a unique signature for this specific isomer. The inclusion of a D₂O exchange experiment serves as a robust internal validation for the assignment of labile protons, embodying the principles of a self-validating analytical system. This comprehensive approach ensures high-confidence structural elucidation, a cornerstone of chemical research and development.

References

-

1H-NMR spectrum of 4-nitrophenol. ResearchGate. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Chemical shifts. University of Regensburg. Available at: [Link]

-

1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]

-

1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

1H NMR Spectroscopy. University of Potsdam. Available at: [Link]

-

Supporting information for Catalytic Ipso-Hydroxylation of Arylboronic Acids. The Royal Society of Chemistry. Available at: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

-

1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. Available at: [Link]

-

Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics. Available at: [Link]

-

Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

- 4-methyl-3-nitrophenols and preparation method thereof. Google Patents.

-

NMR Sample Preparation. University of Cambridge. Available at: [Link]

-

The 1H NMR chemical shifts of nitromethane, dinitromethane, and trinitromethane. Pearson+. Available at: [Link]

-

The prediction of 1H chemical shifts in amines. Modgraph. Available at: [Link]

-

NMR Sample Preparation. Western University. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]

-

2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

How to Choose Deuterated NMR Solvents. Alfa Chemistry. Available at: [Link]

-

What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Available at: [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

- Process of preparing 4-amino-3-nitro phenol. Google Patents.

-

Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

-

3-Nitrophenol. RCSB PDB. Available at: [Link]

-

m-NITROPHENOL. Organic Syntheses. Available at: [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+ [pearson.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. myuchem.com [myuchem.com]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-(Methylamino)-3-nitrophenol

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-(Methylamino)-3-nitrophenol (CAS 14703-88-9), a key semi-permanent hair dye ingredient. While widely used in cosmetic formulations, its analysis is complicated by its amphoteric nature (containing both a basic secondary amine and an acidic phenolic group) and potential for oxidative degradation. This guide provides a validated workflow using Positive Electrospray Ionization (ESI+) , optimized chromatographic separation on a core-shell C18 column, and specific Multiple Reaction Monitoring (MRM) transitions. The method achieves high sensitivity (LLOQ < 1 ng/mL) suitable for both quality control in raw materials and trace analysis in biological safety studies.

Introduction & Chemical Context

4-(Methylamino)-3-nitrophenol is a nitro-substituted aromatic amine used primarily as a colorant in semi-permanent hair dye formulations. Its safety profile is scrutinized by regulatory bodies like the Scientific Committee on Consumer Safety (SCCS), necessitating precise analytical methods to monitor purity, stability, and potential dermal absorption.

physicochemical Properties

| Property | Value | Analytical Implication |

| Molecular Formula | C₇H₈N₂O₃ | Precursor ion prediction. |

| Molecular Weight | 168.15 g/mol | [M+H]⁺ = 169.15; [M-H]⁻ = 167.15. |

| pKa (Predicted) | ~8.5 (Amine), ~7.0 (Phenol) | Amphoteric; pH control in mobile phase is critical. |

| LogP | ~1.3 | Moderately polar; suitable for Reversed-Phase LC. |

| Solubility | Soluble in DMSO, Ethanol, Methanol | Sample dilution solvents must be organic-rich. |

Analytical Challenges

-

Dual Ionization Potential: The compound can ionize in both positive (amine protonation) and negative (phenol deprotonation) modes.

-

Peak Tailing: Interaction of the amine moiety with residual silanols on LC columns can cause severe tailing.

-

Matrix Interference: Cosmetic matrices (surfactants, thickeners) and biological matrices (proteins, lipids) require distinct extraction strategies.

Method Development Strategy

Ionization Mode Selection

While nitrophenols typically favor Negative Mode (ESI-), the presence of the N-methyl group significantly enhances proton affinity.

-

Recommendation: ESI+ (Positive Mode) is selected for this protocol.

-

Reasoning: ESI+ generally offers higher sensitivity for this specific amine structure using acidic mobile phases, which also improve chromatographic peak shape. ESI- is reserved as a confirmatory mode if matrix interferences in positive mode are high.

Chromatographic Separation

To mitigate peak tailing caused by the secondary amine, a "Core-Shell" particle column with end-capping is recommended.

-

Stationary Phase: C18 or Phenyl-Hexyl (for enhanced selectivity of the nitro-aromatic ring).

-

Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid . The acid ensures the amine remains protonated (improving peak shape) and suppresses the ionization of the phenolic group (preventing mixed-mode retention).

Experimental Protocol

Reagents and Standards

-

Reference Standard: 4-(Methylamino)-3-nitrophenol (>98% purity).

-

Internal Standard (IS): 4-(Methylamino)-3-nitrophenol-d3 (if available) or 4-Amino-3-nitrophenol (structural analog).

-

Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.

Sample Preparation

Two distinct workflows are provided based on the sample matrix.

Workflow A: Cosmetic Formulations (High Concentration)

-

Weigh: 100 mg of dye formulation into a 50 mL volumetric flask.

-

Dissolve: Add 20 mL DMSO:Methanol (1:1), sonicate for 15 mins.

-

Dilute: Bring to volume with Methanol.

-

Filter: Pass through a 0.22 µm PTFE syringe filter.

-

Final Dilution: Dilute 1:1000 with Mobile Phase A to fit calibration range.

Workflow B: Biological Plasma/Dermal Fluid (Trace Analysis)

-

Aliquot: Transfer 100 µL of plasma/fluid to a centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL).

-

Precipitate: Add 400 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex/Spin: Vortex for 30s, Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Evaporate: Transfer supernatant to a clean tube; evaporate to dryness under N₂ at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Agilent Poroshell 120 EC-C18.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

6.0 min: 95% B

-

7.5 min: 95% B

-

7.6 min: 5% B

-

10.0 min: 5% B (Re-equilibration)

-

(Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile)

-

Mass Spectrometry (MS)

-

Capillary Voltage: 3500 V.

-

Desolvation Temp: 400°C.

-

Gas Flow: 10 L/min.

-

Acquisition: Multiple Reaction Monitoring (MRM).[3]

MRM Transitions Table

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type | Logic |

|---|---|---|---|---|---|---|

| 4-(Methylamino)-3-nitrophenol | 169.1 | 123.1 | 50 | 20 | Quantifier | Loss of -NO₂ (Nitro group) |

| 169.1 | 151.1 | 50 | 15 | Qualifier | Loss of -H₂O | |

| 169.1 | 139.1 | 50 | 25 | Qualifier | Loss of -NO (Nitric oxide) |

| Internal Standard | Depends on IS | Depends on IS | 50 | Opt | Quantifier | - |

Data Analysis & Fragmentation Mechanism[2][3][5][6][7][8][9][10]

The fragmentation of 4-(Methylamino)-3-nitrophenol in ESI+ follows characteristic pathways for nitro-aromatic amines. The primary transition involves the cleavage of the nitro group, a high-energy process facilitated by the instability of the nitro-cation.

Visualization: Fragmentation Pathway

Figure 1: Proposed ESI+ fragmentation pathway for 4-(Methylamino)-3-nitrophenol. The loss of the nitro group (m/z 123) is the most stable and abundant transition for quantification.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

System Suitability Test (SST)

Run 5 injections of a standard (e.g., 100 ng/mL) before every batch.

-

Requirement: Retention time RSD < 1.0%; Peak Area RSD < 2.0%.

-

Tailing Factor: Must be < 1.5. If > 1.5, replace column or prepare fresh mobile phase.

Linearity & Sensitivity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-